N-(2,3-dimethylphenyl)-4-propylbenzenesulfonamide
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Overview
Description
N-(2,3-dimethylphenyl)-4-propylbenzenesulfonamide is an organic compound belonging to the sulfonamide class. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with a 2,3-dimethylphenyl group and a propyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-4-propylbenzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dimethylaniline and 4-propylbenzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2,3-dimethylaniline is dissolved in an appropriate solvent like dichloromethane. To this solution, 4-propylbenzenesulfonyl chloride is added dropwise while maintaining the temperature below 10°C. The reaction mixture is then stirred at room temperature for several hours.
Purification: The product is isolated by filtration, washed with water, and purified by recrystallization from a suitable solvent such as ethanol.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-4-propylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce the sulfonamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. For example, nitration can be achieved using a mixture of concentrated nitric and sulfuric acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid and sulfuric acid for nitration.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Nitro derivatives.
Scientific Research Applications
N-(2,3-dimethylphenyl)-4-propylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-4-propylbenzenesulfonamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound inhibits the synthesis of folic acid in bacteria by binding to the enzyme dihydropteroate synthase. This inhibition prevents the bacteria from synthesizing essential nucleotides, leading to their death.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dimethylphenyl)-4-methylbenzenesulfonamide
- N-(2,3-dimethylphenyl)-4-ethylbenzenesulfonamide
- N-(2,3-dimethylphenyl)-4-butylbenzenesulfonamide
Uniqueness
N-(2,3-dimethylphenyl)-4-propylbenzenesulfonamide is unique due to its specific substitution pattern, which can influence its physical and chemical properties. The presence of the propyl group can affect its solubility, reactivity, and biological activity compared to its methyl, ethyl, and butyl analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C17H21NO2S |
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Molecular Weight |
303.4 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-4-propylbenzenesulfonamide |
InChI |
InChI=1S/C17H21NO2S/c1-4-6-15-9-11-16(12-10-15)21(19,20)18-17-8-5-7-13(2)14(17)3/h5,7-12,18H,4,6H2,1-3H3 |
InChI Key |
RYAXOCIHOXYIMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2C)C |
Origin of Product |
United States |
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